5,6-difluoro-1H-indole-2-carboxylic acid
Overview
Description
5,6-Difluoro-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H5F2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring and a carboxylic acid group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the reaction of indole with a fluorinating agent such as ammonium fluoride in the presence of hydrogen fluoride . This reaction introduces fluorine atoms at the desired positions on the indole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The fluorine atoms and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced forms of the indole ring.
Scientific Research Applications
5,6-Difluoro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-difluoro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and π-π stacking interactions, which can influence its binding to biological targets . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoroindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
5,6-Difluoro-1H-indole-2-methylcarboxylate: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.
4,7-Difluoroindole: Fluorine atoms are positioned differently, leading to distinct chemical properties.
Uniqueness
5,6-Difluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the presence of the carboxylic acid group. These features confer unique chemical reactivity and biological activity, making it a valuable compound in scientific research.
Properties
IUPAC Name |
5,6-difluoro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVUJSXNSDFADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597136 | |
Record name | 5,6-Difluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-35-5 | |
Record name | 5,6-Difluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-difluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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